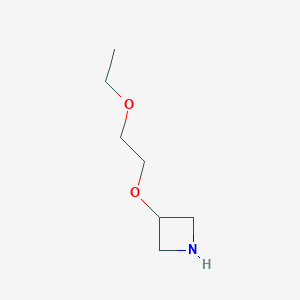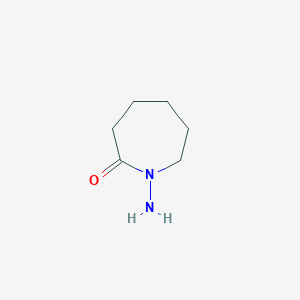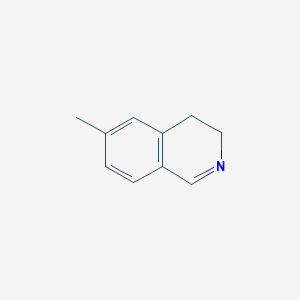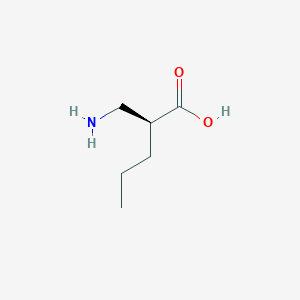
3-(2-Ethoxyethoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethoxyethoxy)azetidine is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are characterized by their ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2-Ethoxyethoxy)azetidine, often involves cyclization reactions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized through intramolecular amination of organoboronates .
Industrial Production Methods
Industrial production of azetidines typically involves scalable synthetic routes that ensure high yield and purity. Methods such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts are employed . These methods allow for the preparation of azetidines bearing various functional groups, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert azetidines into amines or other reduced forms.
Substitution: Azetidines can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce amines .
Scientific Research Applications
3-(2-Ethoxyethoxy)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the development of new materials and coatings with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyethoxy)azetidine involves its interaction with molecular targets and pathways. The ring strain in azetidines makes them reactive, allowing them to participate in various chemical reactions. These reactions can lead to the formation of bioactive compounds that interact with specific enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: Five-membered nitrogen heterocycles with lower ring strain and different reactivity.
β-Lactams: Four-membered cyclic amides with significant biological activity, commonly found in antibiotics.
Uniqueness
3-(2-Ethoxyethoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and stability make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1219948-70-5 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-(2-ethoxyethoxy)azetidine |
InChI |
InChI=1S/C7H15NO2/c1-2-9-3-4-10-7-5-8-6-7/h7-8H,2-6H2,1H3 |
InChI Key |
WVYQXTJUSKZXFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol](/img/structure/B11923601.png)
![1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde](/img/structure/B11923608.png)
![2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11923622.png)

![5-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923632.png)

![Cyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11923654.png)




![3h-Imidazo[4,5-b]pyridine-7-carbaldehyde](/img/structure/B11923671.png)

